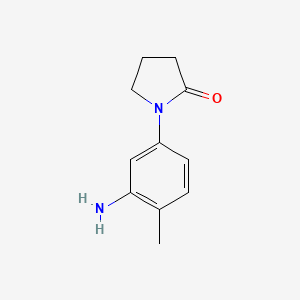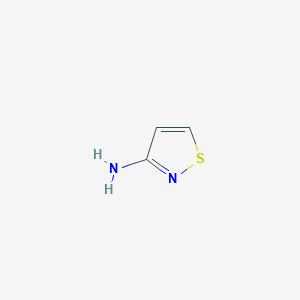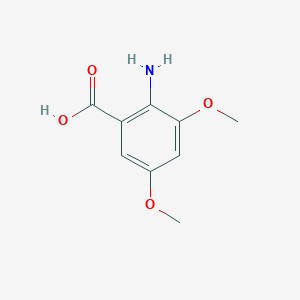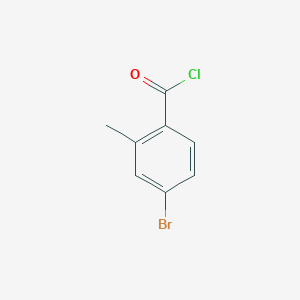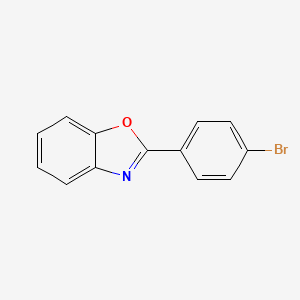
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, similar to benzene, and the parent compound of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom, and a propan-1-ol group attached to the 3-position of the pyrrole ring. The 2,5-positions of the pyrrole ring are substituted with methyl groups .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Antipsychotic Drugs
The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Anticancer Drugs
Pyrrole compounds are also known for their anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Drugs
Pyrrole compounds have been found to have antibacterial and antifungal properties .
Antiprotozoal and Antimalarial Drugs
Pyrrole compounds are also used in the treatment of protozoal infections and malaria .
Antihypertensive Drugs
2,5-Dimethylpyrrole compounds are promising starting materials in drug research in view of their various biological activities such as antihypertensive .
Antiviral Drugs
Pyrrole compounds have been found to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anti-Inflammatory Drugs
Pyrrole compounds are also used in the development of anti-inflammatory drugs .
Cholesterol Reducing Drugs
Pyrrole compounds are used in the development of cholesterol reducing drugs .
Antitumor Agents
Pyrrole compounds are known to have antitumor properties .
Antidiabetic Drugs
Pyrrole compounds have been found to have antidiabetic properties .
Antimicrobial and Antimycobacterial Drugs
Pyrrole compounds have been found to have antimicrobial and antimycobacterial properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUOXVSGSPMQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol | |
CAS RN |
54609-15-3 |
Source


|
| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

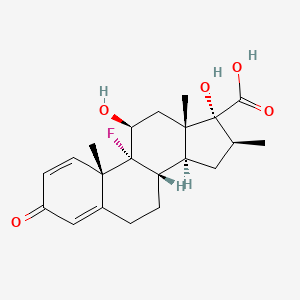
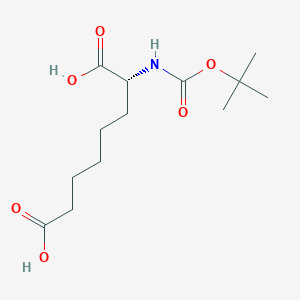
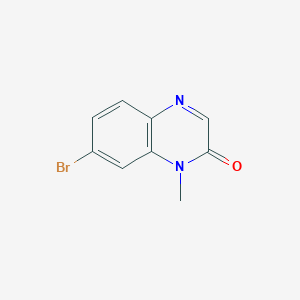
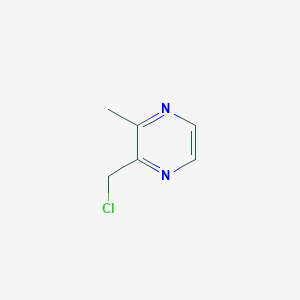
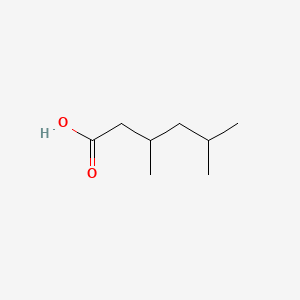
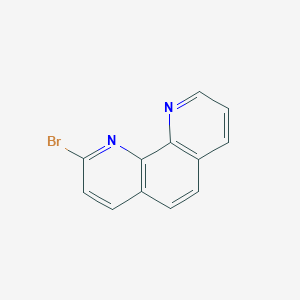
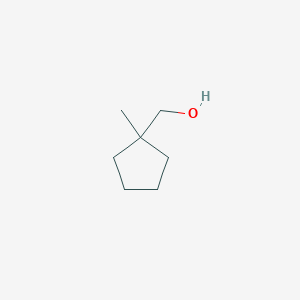
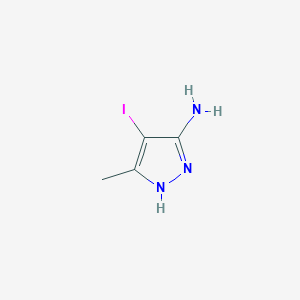
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
